molecular formula C9H16O3 B2847143 2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid CAS No. 861444-92-0

2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid

Cat. No.: B2847143
CAS No.: 861444-92-0
M. Wt: 172.224
InChI Key: WSSGLIOHZIVSFE-UHFFFAOYSA-N
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Description

2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid is an organic compound characterized by a propionic acid moiety attached to a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid typically involves the reaction of tetrahydropyran derivatives with propionic acid precursors. One common method includes the acid-catalyzed reaction of tetrahydropyran with propionic acid or its derivatives under controlled conditions. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for precise control over reaction parameters and efficient production of the compound. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be utilized in the study of metabolic pathways and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid exerts its effects involves interactions with specific molecular targets. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran-4-carboxylic acid: Similar in structure but lacks the methyl group on the propionic acid moiety.

    2-Methyl-2-(tetrahydro-pyran-4-yl)-acetic acid: Similar structure with an acetic acid moiety instead of propionic acid.

Uniqueness

2-Methyl-2-(tetrahydro-pyran-4-yl)-propionic acid is unique due to the presence of both a tetrahydropyran ring and a propionic acid group. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

IUPAC Name

2-methyl-2-(oxan-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-9(2,8(10)11)7-3-5-12-6-4-7/h7H,3-6H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSGLIOHZIVSFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCOCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 0.795 g of 2-methyl-2-(tetrahydro-pyran-4-yl)-propionic acid ethyl ester in 3 ml of ethanol is admixed with 3 ml of a 40% aqueous potassium hydroxide solution and then heated to reflux. After 4 hours, the reaction mixture is cooled to room temperature and the ethanol removed in vacuo. The remaining aqueous solution is acidified (pH 2-3) with 4M HCl and then extracted with tert-butyl methyl ether (2×). The combined organic layers are washed with water and brine, dried over sodium sulphate and concentrated by evaporation to provide the crude title compound as a yellow solid. Rf=0.10 (1:3 EtOAc-heptane).
Quantity
0.795 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three

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